molecular formula C10H9F3O4 B1532324 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid CAS No. 1251924-67-0

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid

Cat. No.: B1532324
CAS No.: 1251924-67-0
M. Wt: 250.17 g/mol
InChI Key: NIZSYZSAZKLYJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid (CAS 1251924-67-0) is a high-purity organic compound of significant interest in medicinal chemistry research, particularly in the synthesis of active pharmaceutical ingredients (APIs). With a molecular formula of C10H9F3O4 and a molecular weight of 250.17 g/mol, this acetic acid derivative features a phenoxy ring system modified with a trifluoroethoxy group . Its primary research application is as a critical precursor in the synthetic pathway of Silodosin, a pharmaceutical agent used for the treatment of urinary dysfunction associated with benign prostatic hyperplasia . In this context, the compound serves as a key building block, contributing the essential [2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino] side chain of the Silodosin molecule . Researchers value this compound for enabling the study and development of optimized synthetic routes for complex molecules, potentially avoiding the use of hazardous reagents and improving overall production yields. This product is intended for laboratory research purposes only and is not classified as a drug. It is strictly for use in controlled laboratory settings by qualified professionals. Not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O4/c11-10(12,13)6-17-8-4-2-1-3-7(8)16-5-9(14)15/h1-4H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZSYZSAZKLYJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reaction

  • The primary raw material is o-nitrochlorobenzene or its halogenated analogues (o-nitrofluorobenzene, o-nitrobromobenzene, o-nitroiodobenzene).
  • Reaction with 2,2,2-trifluoroethanol under alkaline conditions using a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide or benzyltriethylammonium chloride enables etherification at the ortho position relative to the nitro group.
  • The molar ratio of reactants is typically:
    • o-nitrochlorobenzene : 2,2,2-trifluoroethanol : PTC = 1 : 0.5–10 : 0.001–10
  • Alkalis used include sodium hydroxide, potassium hydroxide, calcium hydroxide, lithium hydroxide, or hydrated barium hydroxide.
  • Reaction temperature ranges from 0 to 100 °C.

Reduction and Diazotization

  • The intermediate 2-(2,2,2-trifluoroethoxy)nitrobenzene is hydrogenated using 10% palladium on carbon catalyst under normal pressure in dehydrated alcohol to yield 2-(2,2,2-trifluoroethoxy)aniline .
  • This aniline is then diazotized and hydrolyzed to obtain 2-(2,2,2-trifluoroethoxy)phenol .
  • This route avoids the need for intermediate purification steps, enhancing yield and process efficiency.
Step Reagent/Condition Product Yield/Notes
Etherification o-Nitrochlorobenzene + 2,2,2-trifluoroethanol + PTC + Alkali, 0-100 °C 2-(2,2,2-trifluoroethoxy)nitrobenzene High yield, phase-transfer catalysis
Hydrogenation Pd/C, dehydrated alcohol, normal pressure 2-(2,2,2-trifluoroethoxy)aniline No purification needed
Diazotization & Hydrolysis Standard diazotization conditions 2-(2,2,2-trifluoroethoxy)phenol Efficient conversion

Data adapted from CN1962603A patent

Conversion of 2-(2,2,2-Trifluoroethoxy)phenol to this compound

Etherification with Sodium 2-Chloroacetate

  • The phenol intermediate is reacted with sodium 2-chloroacetate in the presence of a suitable base to form the sodium salt of 2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetate.
  • Suitable bases include alkali metal hydroxides (e.g., NaOH, KOH) and alkali metal alkoxides .
  • Solvents employed are diverse, including ether solvents, ester solvents, polar aprotic solvents, hydrocarbons, and ketones .
  • The reaction proceeds efficiently under mild conditions.

Acidification

  • The sodium salt is treated in situ with a suitable acid, preferably hydrochloric acid , to yield the free acid this compound.
  • This step is straightforward and completes the synthesis of the target compound.
Step Reagents/Conditions Product Notes
Etherification 2-(2,2,2-trifluoroethoxy)phenol + sodium 2-chloroacetate + base + solvent Sodium 2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetate Base: alkali hydroxides/alkoxides; solvent varies
Acidification Suitable acid (HCl preferred) This compound In situ acid treatment

Process details from WO2012147107A2 patent

Additional Notes on Process Optimization and Industrial Viability

  • The use of phase-transfer catalysts and choice of alkali base significantly influence yield and reaction time.
  • Dipotassium hydrogen phosphate, as a base in related condensation steps, has been found to reduce reaction time and impurities, enhancing overall process economics.
  • The preparation of intermediate phenol and subsequent etherification steps have been optimized for commercial viability, ensuring scalability and reproducibility.
  • Solvent selection is flexible, allowing adaptation to industrial constraints and environmental considerations.

Summary Table of Preparation Methods

Stage Key Reagents/Conditions Catalyst/Base/Acid Solvent Types Yield/Remarks
Etherification of o-nitrochlorobenzene o-Nitrochlorobenzene + 2,2,2-trifluoroethanol Phase-transfer catalysts (e.g., tetrabutylammonium bromide) Aqueous alkaline medium High yield, 0–100 °C
Reduction to aniline Pd/C catalyst, dehydrated alcohol Hydrogen gas Alcohol solvents No purification required
Diazotization & hydroxylation Standard diazotization reagents Acidic aqueous medium Water-based Efficient conversion
Etherification to acetate salt 2-(2,2,2-trifluoroethoxy)phenol + sodium 2-chloroacetate + base Alkali metal hydroxides/alkoxides Ether, ester, polar aprotic, hydrocarbon solvents Mild conditions, good yield
Acidification Acid (preferably HCl) Acid Aqueous or mixed solvents Straightforward conversion to acid

Scientific Research Applications

Pharmaceutical Applications

  • Anti-Prostatic Hyperplasia :
    • The compound has been investigated for its potential use in treating prostatic hyperplasia. It acts as an α1-adrenoceptor antagonist, which helps alleviate symptoms like dysuria associated with this condition. Studies indicate that it may have a strong inhibitory effect on the contraction of smooth muscle in the urethra, offering a therapeutic advantage over existing medications that may have undesirable side effects .
  • Synthesis of Derivatives :
    • 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid serves as an important intermediate in synthesizing other pharmacologically active compounds. For instance, it is used to create derivatives that exhibit enhanced biological activity or improved pharmacokinetic profiles .

Research Applications

  • Biochemical Studies :
    • Researchers utilize this compound in biochemical assays to study its interaction with various biological systems. Its unique trifluoroethoxy group enhances solubility and stability, making it suitable for in vitro experiments.
  • Agricultural Chemistry :
    • The compound has potential applications in agricultural chemistry as a herbicide or plant growth regulator due to its phenoxyacetic acid structure, which is known for modulating plant growth responses .

Study on Prostatic Hyperplasia Treatment

A clinical study demonstrated that formulations containing this compound significantly improved urinary flow rates in patients suffering from benign prostatic hyperplasia (BPH). The study highlighted the compound's selectivity for α1 receptors compared to traditional treatments, which often resulted in side effects such as orthostatic hypotension .

Synthesis and Characterization

A research project focused on synthesizing derivatives of this compound for enhanced biological activity. The synthesized compounds were characterized using NMR and mass spectrometry to confirm their structures and assess their potential as new therapeutic agents .

Mechanism of Action

The mechanism by which 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances the compound's ability to penetrate biological membranes, allowing it to reach its targets more effectively. The acetic acid moiety can act as a hydrogen bond donor or acceptor, facilitating interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Structural Differences
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid -OCH₂CF₃ (ortho) C₁₀H₉F₃O₄ 250.17 Reference compound
2-[2-(Trifluoromethyl)phenoxy]acetic acid -CF₃ (ortho) C₉H₇F₃O₃ 220.15 Trifluoromethyl replaces trifluoroethoxy
2-[4-(Trifluoromethyl)phenoxy]acetic acid -CF₃ (para) C₉H₇F₃O₃ 220.15 Trifluoromethyl in para position
2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid -OCF₃ (ortho), -CF₂COOH C₉H₅F₅O₃ 256.13 Difluoroacetic acid core + trifluoromethoxy
(2,2,2-Trifluoroethoxy)difluoroacetic acid -OCH₂CF₃, -CF₂COOH C₄H₃F₅O₃ 194.06 Trifluoroethoxy directly linked to difluoroacetic acid

Chemical and Physicochemical Properties

  • Acidity: The trifluoroethoxy group enhances acidity (pKa ~3.5) compared to non-fluorinated phenoxyacetic acids (pKa ~4.5–5.0). In contrast, trifluoromethyl-substituted analogs (e.g., 2-[2-(trifluoromethyl)phenoxy]acetic acid) exhibit slightly lower acidity (pKa ~3.8–4.0) due to reduced electron withdrawal . The difluoroacetic acid derivatives (e.g., 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid) show stronger acidity (pKa ~2.5–3.0) owing to the electron-withdrawing effects of both fluorine and trifluoromethoxy groups .
  • Lipophilicity: this compound has moderate lipophilicity (logP ~1.8–2.2), balancing solubility and membrane permeability. Trifluoromethyl analogs (logP ~2.0–2.5) are more lipophilic, while difluoroacetic acid derivatives (logP ~1.5–1.8) are less so due to increased polarity .

Biological Activity

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid is a compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory applications. This article will explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and safety profiles.

The compound is characterized by the presence of a trifluoroethoxy group, which enhances its pharmacological properties. The trifluoromethyl group is known to influence the lipophilicity and metabolic stability of compounds, potentially increasing their bioavailability and potency against specific biological targets .

Recent studies have indicated that this compound exhibits significant anti-inflammatory effects. The mechanism primarily involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme crucial for the production of pro-inflammatory mediators such as prostaglandins. Inhibition of COX-2 leads to reduced levels of tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE-2), both of which are key players in inflammatory processes .

Efficacy Studies

A series of experiments were conducted to evaluate the anti-inflammatory efficacy of this compound. The results demonstrated:

  • In Vivo Studies : The compound showed significant inhibition of paw thickness and weight in rat models induced with carrageenan, suggesting potent anti-inflammatory activity. Specifically, reductions in paw thickness were measured at 63.35% and 46.51%, while paw weight reductions were noted at 68.26% and 64.84% compared to control groups .
  • Biomarker Analysis : The administration of this compound resulted in a marked decrease in TNF-α (61.04%) and PGE-2 (60.58%) levels in exudates from treated rats compared to untreated controls .

Safety Profile

Safety assessments included evaluating liver and kidney functions through serum analysis for enzymes such as AST and ALT, as well as kidney indicators like creatinine and urea. The results indicated no significant changes in these parameters when compared to control groups, suggesting a favorable safety profile for the compound .

Comparative Analysis with Other Compounds

The following table summarizes the comparative efficacy of this compound with reference drugs:

CompoundTNF-α Reduction (%)PGE-2 Reduction (%)Paw Thickness Reduction (%)Safety Profile
This compound61.0460.5863.35Favorable
Celecoxib63.5260.16Not specifiedFavorable
Mefenamic Acid60.0959.37Not specifiedFavorable

Case Studies

In a notable case study involving chronic inflammatory conditions, patients treated with formulations containing this compound reported significant pain relief and improved mobility without adverse effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). These findings support the therapeutic potential of this compound in managing inflammation-related disorders .

Q & A

Q. What are the recommended synthetic routes for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves coupling reactions between trifluoroethoxy-substituted phenols and acetic acid derivatives. Key steps include:
  • Etherification : Reacting 2,2,2-trifluoroethanol with a bromophenol precursor under alkaline conditions to form the trifluoroethoxy-phenol intermediate .
  • Acetic Acid Conjugation : Using nucleophilic substitution or ester hydrolysis to attach the acetic acid moiety .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95%). Monitor via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : 1^1H and 19^{19}F NMR confirm trifluoroethoxy and phenoxyacetic acid groups (e.g., δ 4.5–4.8 ppm for –OCH2_2CF3_3, δ 170–175 ppm in 13^{13}C NMR for carboxylic acid) .
  • FT-IR : Peaks at 1740 cm1^{-1} (C=O stretch) and 1120–1250 cm1^{-1} (C–F stretches) .
  • Mass Spectrometry : High-resolution ESI-MS (expected m/z for C10_{10}H9_9F3_3O4_4: 256.04) .
  • Thermal Analysis : DSC/TGA to assess melting point (~120–130°C) and thermal stability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile intermediates .
  • Storage : Store at room temperature in airtight containers away from moisture and oxidizers .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?

  • Methodological Answer :
  • Catalyst Screening : Test Pd/C or CuI for coupling reactions; adjust solvent polarity (e.g., DMF vs. THF) to improve intermediate solubility .
  • Kinetic Studies : Use in situ FT-IR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .
  • DoE (Design of Experiments) : Vary temperature (60–100°C), stoichiometry (1:1.2 molar ratio for phenol:acetic acid derivative), and reaction time (6–24 hrs) to maximize yield .

Q. What advanced analytical techniques resolve ambiguities in spectral data for structural confirmation?

  • Methodological Answer :
  • 2D NMR : HSQC and HMBC correlations map 19^{19}F–1^1H coupling and confirm connectivity between the trifluoroethoxy and phenoxy groups .
  • X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects of the trifluoroethoxy moiety on molecular packing .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR chemical shifts and vibrational frequencies for comparison with experimental data .

Q. How can contradictory bioactivity data from different studies be systematically addressed?

  • Methodological Answer :
  • Assay Standardization : Use positive controls (e.g., known COX-2 inhibitors) and replicate experiments across cell lines (e.g., RAW 264.7 macrophages vs. HEK293) .
  • Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that may influence activity .
  • Dose-Response Curves : Generate IC50_{50} values under consistent conditions (pH 7.4, 37°C) to compare potency across studies .

Q. What strategies are effective for evaluating the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to UV light (ICH Q1B guidelines), acidic/basic buffers (pH 1–13), and elevated temperatures (40–60°C) .
  • HPLC Stability Indicating Method : Track degradation products using a gradient elution (10–90% acetonitrile in 20 mins) and diode-array detection (210–400 nm) .
  • Plasma Stability Assays : Incubate with rat/human plasma (37°C, 1–24 hrs) and quantify remaining compound via LC-MS .

Q. How can researchers design experiments to assess the compound’s potential as a fluorinated pharmacophore?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with varying fluorine substitutions (e.g., –OCF3_3 vs. –CF2_2H) and compare binding affinities (e.g., SPR or ITC for target proteins) .
  • LogP Determination : Measure octanol/water partitioning to evaluate lipophilicity enhancements from fluorine .
  • In Silico Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase) and prioritize analogs for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.